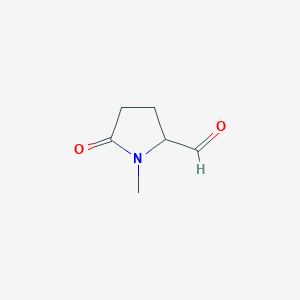

1-Methyl-5-oxopyrrolidine-2-carbaldehyde

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-methyl-5-oxopyrrolidine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-7-5(4-8)2-3-6(7)9/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKGOSOTGGCFER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCC1=O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1824352-55-7 | |

| Record name | 1-methyl-5-oxopyrrolidine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Transformations of 1 Methyl 5 Oxopyrrolidine 2 Carbaldehyde

Oxidation Reactions of the Carbaldehyde Moiety

The aldehyde group of 1-methyl-5-oxopyrrolidine-2-carbaldehyde is readily oxidized to a carboxylic acid functional group. This transformation is a fundamental reaction in organic synthesis, yielding the corresponding pyroglutamic acid derivative.

Formation of Carboxylic Acid Derivatives

The oxidation of this compound yields 1-methyl-5-oxopyrrolidine-2-carboxylic acid. A variety of oxidizing agents can accomplish this transformation; however, methods that are mild and tolerant of other functional groups are preferred to avoid over-oxidation or side reactions involving the lactam ring.

One of the most effective and widely used methods for this type of transformation is the Pinnick oxidation. mnstate.edulibretexts.orgwvu.edu This reaction utilizes sodium chlorite (B76162) (NaClO₂) as the oxidant under weakly acidic conditions. A typical protocol involves dissolving the aldehyde in a buffered solvent system, such as a mixture of tert-butanol (B103910) and water with a phosphate (B84403) buffer (e.g., NaH₂PO₄), and then adding the sodium chlorite. libretexts.org To prevent side reactions from the hypochlorous acid (HOCl) byproduct, a scavenger like 2-methyl-2-butene (B146552) is commonly included in the reaction mixture. mnstate.edulibretexts.org The reaction is generally high-yielding and can be performed at or below room temperature. Other reagents capable of oxidizing aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄) and Jones reagent (CrO₃/H₂SO₄), but these are harsher and less selective than the Pinnick oxidation. nih.gov

Table 1: Reagents for the Oxidation of Aldehydes to Carboxylic Acids

| Oxidizing Agent System | Typical Conditions | Selectivity |

| Sodium Chlorite (NaClO₂) | t-BuOH/H₂O, NaH₂PO₄, 2-methyl-2-butene | High, tolerates many functional groups |

| Potassium Permanganate (KMnO₄) | Basic or acidic solution, heating may be required | Strong, can cleave other functional groups |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0 °C to room temperature | Strong, acidic, not suitable for acid-sensitive substrates |

| Silver(I) Oxide (Ag₂O) | Basic solution (e.g., NH₄OH), mild | Mild, often used for sensitive aldehydes |

Mechanistic Studies of Aldehyde Oxidation

The mechanism of the Pinnick oxidation has been studied computationally and experimentally. rsc.orgharvard.edu The reaction proceeds through the formation of chlorous acid (HClO₂) from sodium chlorite in the weakly acidic medium. mnstate.eduharvard.edu The aldehyde's carbonyl oxygen is then protonated by the chlorous acid, activating the carbonyl carbon for nucleophilic attack.

The key steps of the mechanism are as follows:

Formation of the Active Oxidant : Sodium chlorite is protonated by the buffer to form chlorous acid (HClO₂).

Addition to the Aldehyde : The chlorous acid adds to the carbonyl group of this compound to form a key intermediate, a hydroxyallyl chlorite. harvard.edu

Pericyclic Fragmentation : This intermediate undergoes a pericyclic fragmentation. In this concerted step, the aldehydic hydrogen is transferred to an oxygen atom of the chlorite moiety, and the carbon-oxygen double bond of the carboxylic acid is formed, releasing hypochlorous acid (HOCl) as a byproduct. mnstate.edu

Scavenging of Byproduct : The generated hypochlorous acid is a reactive species that can participate in undesired side reactions. A scavenger, such as 2-methyl-2-butene, is added to react with and neutralize the HOCl. libretexts.org

This mechanism explains the high efficiency and mildness of the Pinnick oxidation for converting aldehydes like this compound into their corresponding carboxylic acids.

Reduction Reactions to Form Primary Alcohol Derivatives

The aldehyde functional group in this compound can be reduced to a primary alcohol, (1-methyl-5-oxopyrrolidin-2-yl)methanol. This is a common transformation achieved using hydride-based reducing agents.

Stereoselective Reduction Protocols

Given that this compound is a chiral molecule (assuming it starts as a single enantiomer, e.g., the (S)-enantiomer), the reduction of the aldehyde creates a new stereocenter at the newly formed carbinol carbon. This can result in the formation of two diastereomeric alcohols, (syn and anti). The stereochemical outcome of the reduction is influenced by the steric and electronic environment around the carbonyl group.

The stereoselectivity of nucleophilic additions to α-chiral aldehydes is often predicted by models such as the Felkin-Anh model. According to this model, the largest group at the α-carbon orients itself perpendicular to the incoming nucleophile's trajectory to minimize steric hindrance. In the case of this compound, the lactam ring provides a constrained environment. Chelation control can also play a significant role, where a Lewis acidic metal from the reducing agent coordinates with both the carbonyl oxygen and the nitrogen atom of the lactam ring, creating a rigid cyclic intermediate. libretexts.org This forces the hydride to attack from the less hindered face, leading to a specific diastereomer. For example, reductions employing zinc borohydride (B1222165) (Zn(BH₄)₂) are known to proceed via chelation control, often leading to high diastereoselectivity in the formation of syn-diols from α-alkoxy ketones. A similar principle would apply here, likely favoring attack from the face opposite the bulky ring substituent.

Reagent-Dependent Selectivity

The choice of reducing agent can significantly impact the diastereoselectivity of the reduction. Different metal hydrides exhibit varying degrees of steric bulk and Lewis acidity, which in turn affects their ability to participate in chelation-controlled versus sterically-controlled pathways.

Sodium Borohydride (NaBH₄) : This is a mild reducing agent commonly used for aldehydes and ketones. masterorganicchemistry.com In protic solvents like methanol (B129727) or ethanol (B145695), it typically follows a path dictated by steric hindrance (Felkin-Anh model), but the diastereoselectivity may be modest. harvard.edunumberanalytics.com

Lithium Aluminum Hydride (LiAlH₄) : A much stronger reducing agent, LiAlH₄ is capable of reducing a wider range of functional groups. chemistrysteps.com Its reactions are conducted in aprotic solvents like diethyl ether or THF. The lithium cation is a stronger Lewis acid than sodium, potentially leading to a higher degree of chelation control and thus different diastereoselectivity compared to NaBH₄.

Bulky Hydride Reagents : Reagents such as Lithium tri-sec-butylborohydride (L-Selectride®) are sterically demanding. They tend to attack the carbonyl from the least hindered face, often providing high diastereoselectivity that can be opposite to that obtained with smaller hydride reagents.

The precise ratio of diastereomers obtained from the reduction of this compound would depend on the specific reagent and reaction conditions employed. scielo.br

Table 2: Common Hydride Reagents for Aldehyde Reduction

| Reagent | Formula | Typical Solvent | Reactivity/Selectivity Notes |

| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Mild, selective for aldehydes/ketones. Stereoselectivity is often moderate. masterorganicchemistry.com |

| Lithium Aluminum Hydride | LiAlH₄ | Diethyl ether, THF | Strong, reduces most carbonyls. Requires anhydrous conditions and separate workup. chemistrysteps.com |

| L-Selectride® | LiBH(sec-Bu)₃ | THF | Very bulky, provides high stereoselectivity based on steric approach. |

| Diisobutylaluminium Hydride | DIBAL-H | Toluene, Hexane | Can reduce esters to aldehydes at low temperatures; reduces aldehydes to alcohols. |

Nucleophilic Addition Reactions at the Aldehyde Carbonyl

The electrophilic carbonyl carbon of this compound is susceptible to attack by a wide range of carbon-based nucleophiles. These reactions are fundamental for carbon-carbon bond formation and allow for the elaboration of the side chain at the C2 position.

Prominent examples of such reactions include the Grignard and Wittig reactions.

Grignard Reaction : The addition of organomagnesium halides (Grignard reagents, RMgX) to the aldehyde results in the formation of a secondary alcohol after an acidic workup. mnstate.edulibretexts.org For instance, reacting this compound with methylmagnesium bromide (CH₃MgBr) would yield (1-(1-methyl-5-oxopyrrolidin-2-yl)ethanol). As with reduction, this reaction creates a new stereocenter, and the diastereoselectivity is governed by factors like chelation and steric hindrance. rsc.org The magnesium ion can coordinate with the carbonyl oxygen and the lactam nitrogen, directing the nucleophilic attack from a specific face. harvard.edu

Wittig Reaction : This reaction provides a powerful method for converting aldehydes into alkenes. libretexts.orgmasterorganicchemistry.comorganic-chemistry.org It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent, Ph₃P=CHR). The reaction typically proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.combu.edu For example, reacting this compound with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would produce 1-methyl-2-vinylpyrrolidin-5-one. The stereochemistry of the resulting double bond (E/Z) depends on the nature of the ylide used (stabilized vs. non-stabilized). organic-chemistry.org

Table 3: Common Nucleophilic Addition Reactions for Aldehydes

| Reaction Name | Nucleophile | Product Type |

| Grignard Reaction | Organomagnesium Reagent (RMgX) | Secondary Alcohol |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene |

| Organolithium Addition | Organolithium Reagent (RLi) | Secondary Alcohol |

| Henry Reaction | Nitroalkane (R-CH₂-NO₂) | β-Nitro Alcohol |

| Aldol (B89426) Addition | Enolate | β-Hydroxy Carbonyl |

Carbon-Carbon Bond Forming Reactions

The aldehyde group of this compound is a versatile handle for constructing new carbon-carbon bonds, a fundamental process in organic synthesis. Key reactions include the Wittig reaction and aldol condensations.

The Wittig reaction offers a reliable method for converting the aldehyde into an alkene. libretexts.orgmasterorganicchemistry.com This reaction involves the use of a phosphorus ylide, which attacks the electrophilic carbonyl carbon. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide used. Stabilized ylides, which contain an electron-withdrawing group, generally lead to the formation of (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes. organic-chemistry.org For instance, the reaction of an aldehyde with a stabilized ylide like t-BuO2CCH=PPh3 in dichloromethane (B109758) has been shown to produce the corresponding (E)-alkene in high yield. nrochemistry.com

Aldol condensations represent another important class of carbon-carbon bond-forming reactions. magritek.commasterorganicchemistry.com In a crossed aldol reaction, the enolate of a ketone or another aldehyde adds to the aldehyde group of this compound. youtube.com These reactions are typically base-catalyzed, with the choice of base and reaction conditions influencing the outcome. For successful crossed aldol reactions, it is often necessary to use a non-enolizable aldehyde or to carefully control the reaction conditions to favor the desired product. masterorganicchemistry.com The initial aldol addition product is a β-hydroxy aldehyde, which can often be dehydrated upon heating to form an α,β-unsaturated aldehyde, the aldol condensation product. youtube.com

Table 1: Examples of Carbon-Carbon Bond Forming Reactions on Aldehyde-Containing Pyrrolidinone Analogs

| Reaction Type | Aldehyde Substrate Analog | Reagent(s) | Product Type | Key Observations | Reference(s) |

| Wittig Reaction | Generic Aldehyde | t-BuO2CCH=PPh3, DCM | (E)-Alkene | High (E)-selectivity with stabilized ylide. | nrochemistry.com |

| Wittig Reaction | Keto aldehyde | Phosphonium bromide, n-BuLi, THF | (Z)-Alkene | Non-stabilized ylides favor (Z)-alkene formation. | nrochemistry.com |

| Aldol Condensation | Generic Aldehyde | Ketone, Base (e.g., NaOH) | β-Hydroxy aldehyde/α,β-Unsaturated aldehyde | Product depends on reaction temperature. | youtube.com |

| Crossed Aldol Reaction | Benzaldehyde | Acetophenone, Base | α,β-Unsaturated ketone | Formation of a conjugated system. | youtube.com |

Heteroatom Nucleophile Additions

The electrophilic aldehyde carbon of this compound readily undergoes addition reactions with a variety of heteroatom nucleophiles.

Reduction of the aldehyde to a primary alcohol is a common transformation. This can be achieved using hydride reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). khanacademy.org A one-pot method for the reduction of N-protected α-amino acids to the corresponding chiral α-amino aldehydes has been developed using 1,1'-carbonyldiimidazole (B1668759) (CDI) activation followed by reduction with diisobutylaluminum hydride (DIBAL-H), a method that could potentially be adapted for the selective reduction of the aldehyde in the presence of the lactam. nih.govrsc.org

Grignard reagents add to the aldehyde to form secondary alcohols. nih.govresearchgate.net For example, the reaction of an aldehyde with a benzylmagnesium halide leads to the formation of a benzyl (B1604629) carbinol. nih.gov It is important to note that with certain Grignard reagents and substrates, rearrangements can occur. nih.govresearchgate.net

Condensation and Cyclization Reactions Utilizing the Carbaldehyde Group

The carbaldehyde functionality is a key player in condensation and cyclization reactions, leading to a diverse array of derivatives, including imines, hydrazones, and fused heterocyclic systems.

Formation of Imine and Hydrazone Derivatives

The reaction of this compound with primary amines leads to the formation of imines , also known as Schiff bases. orgoreview.comyoutube.com This reaction is typically acid-catalyzed and proceeds via a carbinolamine intermediate which then dehydrates to form the C=N double bond. chemistrysteps.commasterorganicchemistry.comlibretexts.org The reaction rate is often optimal at a pH of around 4-5. orgoreview.com

Similarly, reaction with hydrazines yields hydrazones . nih.govmdpi.comdergipark.org.tr Hydrazones are generally more stable than the corresponding imines. masterorganicchemistry.com The synthesis of hydrazones is often carried out by refluxing the aldehyde and hydrazine (B178648) in a suitable solvent like ethanol or propan-2-ol. nih.govmdpi.com These derivatives have found applications in medicinal chemistry. nih.govresearchgate.net

Table 2: Synthesis of Imine and Hydrazone Derivatives from Aldehyde Precursors

| Reaction | Aldehyde Substrate | Reagent | Product | Conditions | Reference(s) |

| Imine Formation | Generic Aldehyde | Primary Amine (R-NH₂) | Imine (Schiff Base) | Mildly acidic (pH 4-5) | orgoreview.comchemistrysteps.com |

| Hydrazone Formation | Vanillin/4-Hydroxybenzaldehyde | Isonicotinic hydrazide | Isonicotinic hydrazone | Reflux in acetone | nih.gov |

| Hydrazone Formation | Substituted Benzaldehydes | N-aminomorpholine | N-morpholino hydrazone | Reflux in isopropanol | mdpi.com |

Cycloaddition Reactions for Fused Heterocycles

The aldehyde group, or more commonly its α,β-unsaturated derivatives, can participate in cycloaddition reactions to construct fused heterocyclic systems. The Diels-Alder reaction is a powerful tool in this regard. nih.govresearchgate.netresearchgate.net For instance, α,β-unsaturated aldehydes can act as dienophiles in [4+2] cycloaddition reactions with dienes to form six-membered rings. nih.govnih.gov The reactivity of the dienophile is often enhanced by the presence of electron-withdrawing groups. nih.gov By first converting this compound into an α,β-unsaturated derivative, it could then be used in Diels-Alder reactions to generate fused bicyclic structures. sci-hub.semdpi.com For example, a new methodology for the synthesis of fused bicyclic 2-aminothiazolyl compounds has been developed through the cyclocondensation of aromatic thioureas with α,β-epoxy cycloketones. sci-hub.se

Nitrogen Atom Alkylation and Functionalization of the Pyrrolidinone Ring

The nitrogen atom of the pyrrolidinone ring in this compound is already alkylated with a methyl group. However, in analogous systems where the nitrogen is part of a secondary amide (N-H), it can be readily functionalized. The alkylation of the lactam nitrogen in pyroglutamate (B8496135) derivatives has been achieved using a variety of alkyl halides in the presence of a base such as sodium hydride in an anhydrous solvent like tetrahydrofuran (B95107) (THF). nih.gov This general procedure allows for the introduction of various alkyl groups onto the nitrogen atom of the pyrrolidinone ring. In the context of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, N-alkylation has been performed using iodoethane (B44018) in the presence of potassium hydroxide (B78521) and potassium carbonate in dimethylformamide. nih.gov

Derivatization and Structure Activity Relationship Sar Studies

Synthesis of Novel 1-Methyl-5-oxopyrrolidine-2-carbaldehyde Derivatives

The chemical reactivity of the aldehyde functional group is central to the synthesis of new derivatives. Oxidation and condensation are primary strategies employed to generate a library of related compounds for further study.

The synthesis of pyrrolidine-2-carboxylic acid analogs from the corresponding carbaldehyde is a standard oxidative transformation. While direct oxidation of this compound is not explicitly detailed in the surveyed literature, established methods for similar structures, such as the oxidation of pyrrole-2-carboxaldehyde, are well-documented. orgsyn.org Such reactions can be carried out using reagents like periodic acid with a catalytic amount of chromium trioxide. google.com

Following the successful oxidation to the carboxylic acid, ester analogs can be readily prepared. A common method involves reacting the carboxylic acid with an alcohol, such as methanol (B129727), in the presence of a catalyst like thionyl chloride or sulfuric acid. prepchem.comnih.gov For example, (2S)-5-pyrrolidone-2-carboxylic acid is converted to its methyl ester by treatment with thionyl chloride in methanol. prepchem.com This two-step process transforms the aldehyde group into a less reactive, more lipophilic ester, which can be crucial for modulating biological interactions.

The aldehyde group of this compound is highly susceptible to condensation reactions, particularly with nitrogen-based nucleophiles like hydrazides, to form a wide array of derivatives.

Hydrazones: Hydrazone derivatives are synthesized by reacting the aldehyde with a suitable hydrazide, often in a solvent like ethanol (B145695) or propan-2-ol, sometimes with an acid catalyst. nih.govmdpi.comnih.gov This reaction forms an azomethine (–NHN=CH–) linkage. nih.gov The synthesis of hydrazones from 5-oxopyrrolidine precursors has been extensively reported, where a 5-oxopyrrolidine-3-carbohydrazide (B1650037) is treated with various aromatic aldehydes to yield the corresponding hydrazones. nih.govnih.gov This general and robust reaction allows for the introduction of diverse aromatic and heterocyclic moieties. nih.gov

Azoles: The hydrazide intermediates derived from the pyrrolidinone core are valuable precursors for synthesizing azole rings.

Pyrazoles: Pyrazole (B372694) derivatives can be obtained by reacting a 5-oxopyrrolidine hydrazide with a 1,3-dicarbonyl compound like pentane-2,4-dione in the presence of an acid catalyst. nih.govmdpi.com The formation of the pyrazole ring is confirmed by characteristic signals in NMR spectroscopy. nih.gov

Triazoles: Thio- and semicarbazide (B1199961) derivatives, formed by reacting a hydrazide with an isothiocyanate or isocyanate, can undergo alkaline cyclization to yield triazolethiones or triazolones, respectively. nih.gov

Pyrroles: Pyrrole derivatives can also be synthesized from the hydrazide intermediate. The reaction of a 5-oxopyrrolidine hydrazide with hexane-2,5-dione in a suitable solvent like propan-2-ol with an acetic acid catalyst yields a 2,5-dimethylpyrrole derivative. nih.govmdpi.com

Exploration of Derivative Scaffolds for In Vitro Biological Interactions (Non-Clinical)

The synthesized derivatives of this compound are subjected to various in vitro assays to characterize their potential biological activities. These non-clinical studies are foundational for understanding structure-activity relationships.

The pyrrolidine (B122466) scaffold is a known structural feature in inhibitors of various enzymes, including matrix metalloproteinases (MMPs). MMPs are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. nih.gov While direct studies on this compound derivatives are limited, related pyrrolidine structures have shown promise. For instance, inhibitors based on a 3-mercaptopyrrolidine core have demonstrated low nanomolar inhibition of several MMPs, including MMP-2 and MMP-13. nih.gov The inhibitory mechanism often involves the coordination of a functional group, like a thiol, with the catalytic zinc ion in the enzyme's active site. nih.gov The potency of these inhibitors can be modulated by substitutions on the pyrrolidine ring, suggesting that derivatives of this compound could be designed to interact with the S1' sub-site of the enzyme. nih.gov

Based on the available scientific literature, specific studies characterizing the receptor ligand binding properties of this compound derivatives have not been reported.

Derivatives of the 5-oxopyrrolidine scaffold have been extensively evaluated for their antimicrobial properties against a range of clinically relevant pathogens. nih.gov Hydrazone derivatives, in particular, have shown significant potential. nih.gov

Research has demonstrated that certain 5-oxopyrrolidine derivatives exhibit potent and selective antimicrobial activity against Gram-positive pathogens, including multidrug-resistant Staphylococcus aureus (MRSA). nih.gov For example, a derivative incorporating a 5-nitrothiophene moiety demonstrated promising activity against MRSA strains. nih.gov Another study found that a hydrazone with a 5-nitrothien-2-yl fragment was highly effective against several bacterial strains, in some cases surpassing the activity of the control antibiotic cefuroxime. nih.gov

The tables below summarize the in vitro antimicrobial activity of selected 5-oxopyrrolidine and related hydrazone derivatives against various bacterial strains.

| Bacterial Strain | Minimal Inhibitory Concentration (MIC) in μg/mL |

|---|---|

| Staphylococcus aureus (ATCC 9144) | 3.9 |

| Listeria monocytogenes (ATCC 7644) | 3.9 |

| Bacillus cereus (ATCC 11778) | <3.9 |

| Escherichia coli (ATCC 8739) | 7.8 |

Data sourced from a study on 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. nih.gov

| Bacterial Strain Type | Number of Strains | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |

|---|---|---|---|---|

| Pan-susceptible S. aureus (Pan-S) | 40 | 0.5-2.0 | 0.5 | 1.0 |

| Methicillin-resistant S. aureus (MRSA) | 40 | 1.0-16.0 | - | - |

| Vancomycin-resistant S. aureus (VRSA) | 1 | 4.0 | - | - |

Data sourced from a study on a bisnitrothiophene hydrazone derivative. mdpi.com MIC50 and MIC90 values were not reported for all groups.

These results underscore that 5-oxopyrrolidine derivatives are an attractive scaffold for the development of new antimicrobial agents, particularly those targeting challenging drug-resistant Gram-positive pathogens. nih.govnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Pyrrolidine-2-carboxylic Acid |

| (2S)-5-pyrrolidone-2-carboxylic acid |

| Methyl (2S)-5-pyrrolidone-2-carboxylate |

| Pyrrole-2-carboxaldehyde |

| Ethyl pyrrole-2-carboxylate |

| 5-oxopyrrolidine-3-carbohydrazide |

| Pentane-2,4-dione |

| Phenyl isothiocyanate |

| Phenyl isocyanate |

| Hexane-2,5-dione |

| 3-mercaptopyrrolidine |

| Cefuroxime |

| 5-nitro-2-thiophenecarbaldehyde N-((E)-(5-nitrothienyl)methylidene)hydrazone |

In Vitro Anticancer Activity of Derived Scaffolds

A variety of synthetic pyrrolidine compounds, through numerous derivatizations, have demonstrated significant anticancer activity against a range of cancer cell lines. bohrium.comnih.gov These modifications often focus on introducing different chemical moieties to the pyrrolidine ring to modulate the compound's antiproliferative effects. bohrium.com

Research into 5-oxopyrrolidine derivatives has revealed that these compounds can suppress the viability of cancer cells in a manner that is dependent on their specific chemical structures. For instance, studies on derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid have shown that the introduction of azole, diazole, and hydrazone moieties can lead to potent anticancer activity against A549 human lung adenocarcinoma cells. nih.gov Similarly, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives, including hydrazones and various azoles, have been synthesized and evaluated for their effects on A549 cells. mdpi.com The incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings, in particular, was found to significantly enhance anticancer activity, reducing cancer cell viability to 28.0% and 29.6%, respectively. mdpi.com

Further investigations into diphenylamine-pyrrolidin-2-one-hydrazone derivatives have identified compounds with notable selectivity and potency against various cancer cell lines. One such derivative, bearing a 5-nitrothiophene moiety, proved to be the most active against all tested cell lines, with EC50 values of 2.50 µM against IGR39 (melanoma), 3.63 µM against PPC-1 (prostate cancer), 5.10 µM against MDA-MB-231 (triple-negative breast cancer), and 5.77 µM against Panc-1 (pancreatic cancer). nih.gov

The following interactive data table summarizes the in vitro anticancer activity of various scaffolds derived from 5-oxopyrrolidine precursors.

| Compound ID | Scaffold Type | Cancer Cell Line | Activity Measurement | Result | Reference |

| Series 1 | 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | A549 (Lung) | % Viability @ 100 µM | Potent Activity (Compounds 18-22) | nih.gov |

| Series 2 | 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | A549 (Lung) | % Viability @ 100 µM | 28.0% (1,3,4-oxadiazolethione deriv.) | mdpi.com |

| Series 2 | 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | A549 (Lung) | % Viability @ 100 µM | 29.6% (4-aminotriazolethione deriv.) | mdpi.com |

| Series 3 | Diphenylamine-pyrrolidin-2-one-hydrazone derivative (with 5-nitrothiophene) | IGR39 (Melanoma) | EC50 | 2.50 ± 0.46 µM | nih.gov |

| Series 3 | Diphenylamine-pyrrolidin-2-one-hydrazone derivative (with 5-nitrothiophene) | PPC-1 (Prostate) | EC50 | 3.63 ± 0.45 µM | nih.gov |

| Series 3 | Diphenylamine-pyrrolidin-2-one-hydrazone derivative (with 5-nitrothiophene) | MDA-MB-231 (Breast) | EC50 | 5.10 ± 0.80 µM | nih.gov |

| Series 3 | Diphenylamine-pyrrolidin-2-one-hydrazone derivative (with 5-nitrothiophene) | Panc-1 (Pancreatic) | EC50 | 5.77 ± 0.80 µM | nih.gov |

Mechanistic Insights into Biological Activity at the Molecular Level (Non-Clinical)

The biological activities of pyrrolidine derivatives are diverse and depend on the specific substitutions made to the core ring structure. bohrium.comnih.gov These modifications allow the compounds to interact with various molecular targets, leading to a range of cellular effects. bohrium.com

While specific mechanistic studies on derivatives of this compound are not extensively documented in the available literature, research on the broader class of pyrrolidine-based anticancer agents provides valuable insights. The pyrrolidin-2-one moiety, when incorporated into hybrid chemical structures, has been shown to possess significant pharmacological properties, including anticancer activity. nih.gov For example, certain 1-((2-hydroxynaphthalen-1-yl)(phenyl)(methyl))pyrrolidin-2-one derivatives have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K), a key enzyme in cell growth and survival pathways. nih.gov

The diverse substitution patterns on the pyrrolidine scaffold enable these molecules to regulate various cellular targets, resulting in excellent anti-proliferative activities. bohrium.comnih.gov The versatility of the pyrrolidine ring allows for the exploration of the pharmacophore space, contributing to the stereochemistry and three-dimensional structure of the molecule, which can influence its interaction with biological targets.

It is hypothesized that derivatives of this compound could exert their anticancer effects through similar mechanisms, such as enzyme inhibition or disruption of critical cellular signaling pathways. However, further non-clinical studies are required to elucidate the precise molecular mechanisms of action for this specific class of compounds.

Role in Natural Products and Biosynthetic Pathways

Occurrence of 1-Methyl-5-oxopyrrolidine-2-carbaldehyde or Related Structures in Natural Sources

The pyrrolidine (B122466) ring is a fundamental structure in numerous alkaloids found in plants, bacteria, and fungi. nsf.govmdpi.com Notable examples include nicotine, which contains an N-methylpyrrolidine ring, and hygrine, both of which are found in the coca plant. wikipedia.org The pyrrolidinone core, specifically the 5-oxopyrrolidine moiety, is also present in various natural compounds. For instance, the amino acids proline and hydroxyproline (B1673980) are structural derivatives of pyrrolidine. wikipedia.org

While this compound itself is not a widely reported natural product, related structures with the N-methyl-5-oxopyrrolidine core are known. For example, (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid is a related compound available from chemical suppliers. bldpharm.com The presence of these related structures suggests that the N-methylated pyrrolidinone core is a viable scaffold in natural systems.

A study on the secondary metabolites of Hibiscus Sabdariffa L. calyces led to the isolation of Hib-ester, a compound containing a 5-oxopyrrolidine ring, which has shown antiproliferative properties. mdpi.com Furthermore, research on the alkaloid metabolism in Atropa belladonna has revealed a diversity of pyrrolidine alkaloids, highlighting the metabolic plasticity that can lead to various substituted pyrrolidine structures. nsf.gov

| Compound/Structural Class | Natural Source (Example) | Reference |

|---|---|---|

| Nicotine (contains N-methylpyrrolidine ring) | Tobacco plant (Nicotiana tabacum) | wikipedia.org |

| Hygrine (contains N-methylpyrrolidine ring) | Coca plant (Erythroxylum coca) | wikipedia.org |

| Proline and Hydroxyproline (pyrrolidine derivatives) | Widespread in proteins | wikipedia.org |

| Hib-ester (contains 5-oxopyrrolidine ring) | Hibiscus Sabdariffa L. | mdpi.com |

| Pyrrolidine alkaloids | Atropa belladonna | nsf.gov |

Postulated Biosynthetic Routes Leading to Pyrrolidinone-Containing Metabolites

The biosynthesis of pyrrolidinone-containing metabolites can be understood by examining the formation of the pyrrolidine ring and its subsequent modifications. A common precursor for the pyrrolidine ring in alkaloids is the amino acid ornithine. researchgate.net

A plausible biosynthetic pathway for a compound like this compound would likely involve several key steps:

Formation of the Pyrrolidine Ring: Ornithine can be decarboxylated to form putrescine. Putrescine is then methylated by putrescine N-methyltransferase (PMT) to yield N-methylputrescine. researchgate.net

Oxidative Deamination and Cyclization: N-methylputrescine can undergo oxidative deamination by a primary amine:oxygen oxidoreductase, leading to the formation of the 1-methyl-Δ¹-pyrrolinium cation. researchgate.net This cation is a key intermediate in the biosynthesis of various pyrrolidine alkaloids. nsf.gov

Formation of the 5-Oxo- moiety: The pyrrolidinone (or γ-lactam) ring can be formed through the cyclization of γ-amino acids. For instance, the intramolecular amidation and cyclization of a glycine (B1666218) imine anion with dimethyl fumarate (B1241708) has been used in a synthetic context to produce a dicarboxylate lactam. mdpi.com In a biosynthetic setting, a similar enzymatic cyclization of an appropriate amino acid derivative could be envisioned.

Introduction of the Carbaldehyde Group: The carbaldehyde at the C2 position could arise from the reduction of a carboxylic acid group at the same position. The related compound, (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid, suggests the existence of this carboxylic acid precursor. bldpharm.com Enzymatic reduction of a carboxyl group to an aldehyde is a known biochemical transformation.

Generalized biosynthetic pathways for pyrrolidine-2-one type natural products often involve polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid enzymes. researchgate.net These complex enzymatic machineries can assemble and cyclize precursors to form the pyrrolidinone core.

| Biosynthetic Step | Precursor/Intermediate | Enzyme/Process (Postulated) | Resulting Structure | Reference |

|---|---|---|---|---|

| Decarboxylation | Ornithine | Ornithine decarboxylase (ODC) | Putrescine | researchgate.net |

| Methylation | Putrescine | Putrescine N-methyltransferase (PMT) | N-methylputrescine | researchgate.net |

| Oxidative Deamination & Cyclization | N-methylputrescine | Primary amine:oxygen oxidoreductase | 1-methyl-Δ¹-pyrrolinium cation | nsf.govresearchgate.net |

| Lactam Formation | γ-amino acid derivative | Enzymatic intramolecular amidation | 5-oxopyrrolidine ring | mdpi.com |

| Aldehyde Formation | 1-Methyl-5-oxopyrrolidine-2-carboxylic acid | Carboxylate reductase (postulated) | This compound | bldpharm.com |

Enzymatic Transformations Involving Pyrrolidinone Scaffolds

The pyrrolidinone scaffold is amenable to a range of enzymatic transformations, which are of significant interest for the synthesis of chiral building blocks for pharmaceuticals and fine chemicals. nih.gov While specific enzymatic reactions on this compound are not detailed in the literature, general enzymatic modifications of pyrrolidinone and related pyrrolidine structures provide insight into potential transformations.

Enzymes such as keto reductases (KREDs) and amine transaminases (ATAs) are employed for the stereoselective functionalization of pyrrolidinone-related structures. nih.gov For example, a one-pot photoenzymatic synthesis has been developed for the conversion of pyrrolidine into chiral N-Boc-protected 3-amino/hydroxypyrrolidines, utilizing either ATAs or KREDs for the key stereoselective step. nih.gov

Furthermore, engineered enzymes, such as variants of cytochrome P450, have been used to catalyze intramolecular C-H amination to construct chiral pyrrolidines. acs.org This demonstrates the potential for enzymes to create stereogenic centers on the pyrrolidine ring with high selectivity.

In the context of modifying existing pyrrolidinone scaffolds, hydrolases can be used for the kinetic resolution of racemates to obtain enantioenriched products. nih.gov Additionally, enzymatic modifications such as hydroxylation, glycosylation, and acylation are common in the diversification of natural product scaffolds, including those with heterocyclic rings. researchgate.net

These enzymatic strategies highlight the potential to modify a compound like this compound to produce a variety of derivatives with controlled stereochemistry.

Advanced Spectroscopic and Analytical Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMBC, NOESY) NMR experiments would be employed to unambiguously determine the constitution of 1-Methyl-5-oxopyrrolidine-2-carbaldehyde.

¹H NMR and ¹³C NMR Analysis

The ¹H NMR spectrum is expected to provide information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

Based on the structure of this compound, the following proton (¹H) and carbon (¹³C) NMR chemical shifts are predicted. These predictions are derived from established chemical shift ranges for similar functional groups and structural motifs. nih.govnih.gov

Predicted ¹H NMR Spectral Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aldehyde H | 9.5 - 9.7 | Doublet |

| H-2 | 4.0 - 4.2 | Doublet of doublets |

| N-CH₃ | 2.8 - 3.0 | Singlet |

| H-3 (CH₂) | 2.1 - 2.5 | Multiplet |

| H-4 (CH₂) | 2.3 - 2.7 | Multiplet |

Predicted ¹³C NMR Spectral Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 198 - 202 |

| C=O (Lactam) | 175 - 178 |

| C-2 | 60 - 65 |

| C-5 | Not Applicable (part of lactam) |

| N-CH₃ | 28 - 32 |

| C-3 | 25 - 30 |

| C-4 | 30 - 35 |

2D NMR Techniques (COSY, HMBC, NOESY)

To confirm the connectivity of the atoms within the molecule, a series of two-dimensional NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the pyrrolidine (B122466) ring. Key expected correlations would be between the H-2 proton and the adjacent H-3 methylene (B1212753) protons, and between the H-3 and H-4 methylene protons, confirming the sequence of the carbon backbone.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. Expected key correlations for this compound would include:

The aldehyde proton to the C-2 carbon.

The N-methyl protons to the C-5 (lactam carbonyl) and C-2 carbons.

The H-2 proton to the C-5 (lactam carbonyl) and the aldehyde carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. A NOESY experiment could help to determine the relative stereochemistry of the molecule by observing correlations between protons that are close in space but not necessarily bonded. For instance, correlations between the N-methyl protons and protons on the pyrrolidine ring would be expected.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular formula of a compound by measuring its exact mass-to-charge ratio (m/z) with very high accuracy. For this compound, with a molecular formula of C₆H₉NO₂, the calculated monoisotopic mass is 127.06333 Da. uni.lunih.gov An HRMS analysis would be expected to yield an experimental mass value that is extremely close to this calculated value, thus confirming the elemental composition of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification in New Compounds

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the aldehyde and lactam functional groups.

Predicted IR Absorption Bands:

| Functional Group | Bond | Predicted Absorption Range (cm⁻¹) |

| Aldehyde | C=O stretch | 1720 - 1740 |

| Aldehyde | C-H stretch | 2720 - 2820 (two bands) |

| Lactam (Amide) | C=O stretch | 1670 - 1700 |

The presence of these distinct carbonyl stretching frequencies would provide strong evidence for both the aldehyde and the five-membered lactam ring structure.

Chiral Chromatography (e.g., HPLC) for Enantiomeric Purity and Absolute Configuration Determination

Since this compound possesses a chiral center at the C-2 position, it can exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample. rsc.org

The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often successful in resolving a wide range of chiral compounds. For the analysis of this compound, a screening of various chiral columns and mobile phase compositions would be necessary to achieve baseline separation of the two enantiomers. Once a suitable method is developed, it can be used to determine the enantiomeric excess (ee) of a synthesized batch and, through comparison with a standard of known configuration, could potentially be used to assign the absolute configuration.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of a molecule. Methods like Density Functional Theory (DFT) are commonly employed to model molecular orbitals, charge distribution, and electrostatic potential. For 1-Methyl-5-oxopyrrolidine-2-carbaldehyde, such calculations would reveal the distribution of electron density, identifying electrophilic and nucleophilic sites. The aldehyde functional group, with its polarized carbon-oxygen double bond, and the lactam ring are expected to be key regions of reactivity.

Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would offer insights into the molecule's ability to donate and accept electrons in chemical reactions. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. While specific studies on this compound are lacking, research on similar sulfonamide-Schiff base derivatives has successfully used DFT methods to correlate theoretical and experimental spectral data, confirming molecular structures and identifying electronic transitions. nih.gov

Predicted Physicochemical Properties of this compound:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H9NO2 | PubChem uni.lu |

| Molecular Weight | 127.14 g/mol | PubChem nih.gov |

| XlogP (predicted) | -0.6 | PubChem uni.lu |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are powerful tools for predicting how a molecule (ligand) might interact with a biological target, such as a protein or enzyme. Given the established biological activities of other 5-oxopyrrolidine derivatives, including anticancer and antimicrobial effects, it is plausible that this compound could exhibit interactions with various biological macromolecules. nih.govmdpi.com

A typical docking study would involve:

Target Identification: Selecting a protein of interest based on the therapeutic area. For instance, in cancer research, targets could include kinases or proteins involved in apoptosis. nih.gov

Binding Site Prediction: Identifying the active site or allosteric sites on the target protein.

Docking Simulation: Computationally placing the 3D structure of this compound into the binding site and scoring the different poses based on binding affinity.

These simulations can predict the binding mode and energy, highlighting key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the ligand-target complex. Studies on other heterocyclic compounds have successfully used this approach to understand binding mechanisms and guide the design of more potent inhibitors. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Mechanistic Behavior

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov To develop a QSAR model for analogues of this compound, a dataset of structurally related compounds with measured biological activity would be required.

The process involves calculating a variety of molecular descriptors for each compound, which can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices.

3D: Molecular shape and surface area descriptors.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that can predict the activity of new, untested compounds. nih.govresearchgate.net While no specific QSAR models for this compound exist, the methodology has been effectively applied to various classes of compounds, including quinoline (B57606) derivatives, to predict their inhibitory activity and guide the synthesis of more effective drug candidates. nih.gov

Conformation Analysis and Stereochemical Predictions

The structure of this compound contains a stereocenter at the carbon atom to which the carbaldehyde group is attached. The pyrrolidine (B122466) ring itself is not planar and can exist in various puckered conformations, often described as "envelope" or "twist" forms.

Conformation analysis aims to identify the most stable, low-energy conformations of the molecule. This is crucial as the biological activity of a molecule is often dependent on its 3D shape. Computational methods can be used to explore the potential energy surface of the molecule, predicting the relative stabilities of different conformers and the energy barriers between them.

Furthermore, the presence of an amide bond in the lactam ring can lead to the existence of E and Z conformational isomers due to restricted rotation. Studies on other 5-oxopyrrolidine derivatives have confirmed the presence of such rotamers using NMR spectroscopy, often with one form predominating. nih.govmdpi.com Detailed spectroscopic and computational analysis would be necessary to determine the preferred conformation and stereochemistry of this compound.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 1-Methyl-5-oxopyrrolidine-2-carbaldehyde, and how can diastereoselectivity be controlled in its derivatives?

- Methodology : Diastereoselective synthesis of pyrrolidine derivatives often involves Michael addition reactions followed by cyclization. For example, methyl 3-aryl-5-oxopyrrolidine-2-carboxylates are synthesized via a tandem Michael addition–cyclization sequence using arylacetylenes and methyl acrylate, with stereochemical outcomes influenced by reaction temperature and catalyst choice. Polar solvents (e.g., THF) and Lewis acids (e.g., ZnCl₂) enhance diastereoselectivity by stabilizing transition states .

- Key Tools : NMR spectroscopy (¹H/¹³C) and X-ray crystallography validate stereochemistry. For crystallographic analysis, SHELXL is used for refinement, and ORTEP-3 generates thermal ellipsoid diagrams .

Q. How is X-ray crystallography applied to determine the molecular conformation of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is performed using a Bruker D8 VENTURE diffractometer. Data reduction employs SAINTPlus, and absorption corrections use SADABS. Structural refinement via SHELXL incorporates anisotropic displacement parameters for non-hydrogen atoms. Hydrogen bonding and π-π interactions are analyzed using Mercury or PLATON .

- Data Interpretation : Puckering parameters (Cremer-Pople coordinates) quantify ring non-planarity, with amplitude (Q) and phase angle (φ) calculated to describe deviations from the mean plane .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the supramolecular assembly of this compound in crystalline phases?

- Methodology : Graph set analysis (GSA) categorizes hydrogen bonds into discrete (e.g., D, C) or infinite (e.g., chains, rings) motifs. For example, N–H⋯O and C–H⋯O interactions in pyrrolidine derivatives form R₂²(8) or C(6) motifs, stabilizing layered or helical architectures. Etter’s rules predict preferred hydrogen-bonding patterns based on donor/acceptor accessibility .

- Validation : Hirshfeld surface analysis (CrystalExplorer) maps intermolecular contacts, while energy frameworks quantify interaction energies (e.g., electrostatic vs. dispersion contributions) .

Q. What methodologies are used to resolve contradictions in reported crystallographic data for 1-Methyl-5-oxopyrrolidine derivatives?

- Approach : Comparative analysis of multiple datasets identifies systematic errors (e.g., incorrect space group assignment or twinning). Tools like XPREP (Bruker) detect twinning ratios, and OLEX2 refines structures against high-resolution data (<1.0 Å). Discrepancies in bond lengths/angles are resolved using density functional theory (DFT) geometry optimizations (e.g., Gaussian09 with B3LYP/6-31G*) .

- Case Study : Disordered solvent molecules in crystal lattices are modeled with PART instructions in SHELXL, and occupancy factors are refined isotropically .

Q. How can computational methods predict the reactivity of this compound in nucleophilic addition reactions?

- Methodology : Frontier molecular orbital (FMO) theory calculates HOMO-LUMO gaps to assess electrophilicity. For example, the aldehyde group’s LUMO energy correlates with susceptibility to nucleophilic attack. Transition state modeling (e.g., Nudged Elastic Band method in VASP) identifies stereochemical pathways for diastereoselective additions .

- Validation : Experimental kinetic studies (e.g., UV-Vis monitoring of reaction progress) compare activation energies with DFT-predicted values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。